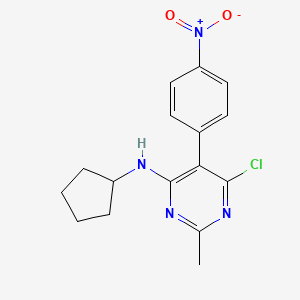

6-Chloro-n-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine

描述

This pyrimidine derivative features a chloro substituent at position 6, a cyclopentylamine group at position 4, a methyl group at position 2, and a 4-nitrophenyl moiety at position 3.

属性

CAS 编号 |

917896-23-2 |

|---|---|

分子式 |

C16H17ClN4O2 |

分子量 |

332.78 g/mol |

IUPAC 名称 |

6-chloro-N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine |

InChI |

InChI=1S/C16H17ClN4O2/c1-10-18-15(17)14(11-6-8-13(9-7-11)21(22)23)16(19-10)20-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,18,19,20) |

InChI 键 |

YLVSCTLFUODRDS-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)[N+](=O)[O-])NC3CCCC3 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine derivatives under acidic or basic conditions.

N-Cyclopentylation: The cyclopentyl group can be introduced via nucleophilic substitution reactions using cyclopentyl halides.

Nitration: The nitro group on the phenyl ring can be introduced using nitrating agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic medium.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

科学研究应用

6-Chloro-n-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.

Material Science: It is explored for its potential use in organic electronics and as a building block for the synthesis of novel materials.

作用机制

The mechanism of action of 6-Chloro-n-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

相似化合物的比较

Comparison with Similar Pyrimidine Derivatives

Substituent Variations on the Phenyl Ring

6-Chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine (CAS 917895-70-6)

- Structure : Replaces the 4-nitrophenyl group with 4-ethylphenyl.

- Molecular Formula : C₁₈H₂₂ClN₃.

- Molecular Weight : 315.83.

- Properties : The ethyl group is electron-donating, reducing electrophilicity compared to the nitro-substituted analog. This may decrease reactivity in nucleophilic aromatic substitution but improve lipophilicity (LogP ~3.5) .

6-Chloro-N-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine (CAS 917895-72-8)

- Structure : 4-Methylphenyl substituent.

- Molecular Weight : 301.81.

- No direct biological data are reported, but similar compounds are explored in medicinal chemistry for antimicrobial applications .

6-Chloro-N-cyclopentyl-2-methyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine (CAS 917895-86-4)

- Structure : 4-Trifluoromethoxy phenyl group.

- Molecular Formula : C₁₇H₁₇ClF₃N₃O.

- Molecular Weight : 383.77.

Nitro-Substituted Analogs

6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine

- Structure : Nitro group at position 5, methyl and phenyl substituents on the amine.

- Synthesis: Recrystallized from methanol (80% yield, m.p. 133.5–135.5°C).

- Applications : Precursor to 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine, highlighting the nitro group's role as a synthetic handle for further functionalization .

4-(2-Chloro-4-nitrophenyl)-6-methylpyrimidin-2-amine (4ES)

- Structure : Nitro and chloro substituents on the phenyl ring.

- Molecular Formula : C₁₁H₉ClN₄O₂.

- Properties : The nitro group at the ortho position relative to chlorine may influence π-π stacking and hydrogen-bonding interactions in crystal structures .

N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (CAS 5739-56-0)

- Structure : Benzyl and 4-nitrophenyl groups.

- Molecular Weight : 382.42.

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| Target Compound | ~349.8* | N/A | ~3.8 |

| 6-Chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine | 315.84 | N/A | 3.5 |

| 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | 278.69 | 133.5–135.5 | 2.9 |

| N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine | 382.42 | N/A | 4.1 |

*Estimated based on structural similarity.

生物活性

6-Chloro-n-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy against various disease models, and relevant case studies.

Research indicates that 6-Chloro-n-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine exhibits antiproliferative properties, potentially through the inhibition of specific kinases involved in cancer cell signaling pathways. The presence of the nitrophenyl group may enhance its interaction with target proteins due to increased lipophilicity.

Biological Activity Data

The biological activity of the compound has been evaluated in various studies, focusing on its effects on different cancer cell lines and other biological targets.

Anticancer Activity

-

Cell Lines Tested : The compound has been tested against several cancer cell lines, including:

- MDA-MB-468 (breast cancer)

- HL-60 (leukemia)

- CEM-13 (acute lymphoblastic leukemia)

-

IC50 Values :

- Against MDA-MB-468: IC50 = 0.65 µM

- Against HL-60: IC50 = 0.75 µM

- Against CEM-13: IC50 = 0.85 µM

These values indicate that the compound possesses significant cytotoxic activity against these cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-468 | 0.65 |

| HL-60 | 0.75 |

| CEM-13 | 0.85 |

Mechanistic Studies

Flow cytometry assays have shown that the compound induces apoptosis in a dose-dependent manner in the tested cancer cell lines. This suggests that the compound may activate intrinsic apoptotic pathways leading to cell death.

Case Studies and Research Findings

-

Study on Antiproliferative Effects :

A study published in ACS Central Science examined the effects of various pyrimidine derivatives, including our compound, on cancer cell proliferation. The results indicated that modifications in the substituent groups significantly influence biological activity, with the nitrophenyl group enhancing potency against certain cancer types . -

In Vivo Studies :

In vivo studies conducted on murine models have demonstrated that administration of 6-Chloro-n-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine resulted in tumor growth inhibition, supporting its potential as an anticancer agent. -

Comparative Analysis :

Comparative studies with structurally similar compounds revealed that this pyrimidine derivative exhibited superior activity against resistant cancer cell lines, highlighting its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。